Trapoxin B

Description

Properties

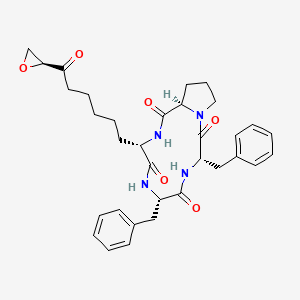

Molecular Formula |

C33H40N4O6 |

|---|---|

Molecular Weight |

588.7 g/mol |

IUPAC Name |

(3S,6S,9S,12R)-3,6-dibenzyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone |

InChI |

InChI=1S/C33H40N4O6/c38-28(29-21-43-29)17-9-3-8-15-24-30(39)35-25(19-22-11-4-1-5-12-22)31(40)36-26(20-23-13-6-2-7-14-23)33(42)37-18-10-16-27(37)32(41)34-24/h1-2,4-7,11-14,24-27,29H,3,8-10,15-21H2,(H,34,41)(H,35,39)(H,36,40)/t24-,25-,26-,27+,29-/m0/s1 |

InChI Key |

LLOKIGWPNVSDGJ-AFBVCZJXSA-N |

Isomeric SMILES |

C1C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CC=CC=C3)CC4=CC=CC=C4)CCCCCC(=O)[C@@H]5CO5 |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CC=CC=C4)CCCCCC(=O)C5CO5 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Target of Trapoxin B: A Technical Guide to its Interaction with Histone Deacetylases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trapoxin B, a cyclic tetrapeptide isolated from the fungus Helicoma ambiens, is a potent and well-characterized natural product that has played a pivotal role in the study of histone deacetylases (HDACs). Its high affinity and, in many cases, irreversible inhibition of this enzyme class have made it an invaluable tool for elucidating the role of histone acetylation in gene regulation and a foundational scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of this compound's primary molecular target, the experimental methodologies used to characterize this interaction, and the downstream cellular consequences.

Primary Molecular Target: Histone Deacetylases (HDACs)

The overwhelming body of scientific evidence identifies histone deacetylases (HDACs) as the primary molecular target of this compound.[1][2] HDACs are a class of enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on histone tails. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression. By inhibiting HDACs, this compound induces histone hyperacetylation, leading to a more open chromatin state and the activation of gene expression.[3] This mechanism underlies many of this compound's observed cellular effects, including cell cycle arrest and apoptosis.

Mechanism of Inhibition

This compound's potent inhibitory activity is attributed to its unique chemical structure, specifically the α,β-epoxyketone moiety.[4] This functional group is believed to act as a "warhead," forming a stable, and in the case of some HDACs, irreversible covalent bond with residues within the enzyme's active site.[4] This irreversible inhibition is particularly notable for class I HDACs.[1] However, studies have also shown that for other HDAC isoforms, such as HDAC6, the inhibition by Trapoxin may be reversible.

Quantitative Analysis of HDAC Inhibition

The inhibitory potency of Trapoxin and its analogs against various HDAC isoforms is typically quantified by determining their half-maximal inhibitory concentration (IC50) values. While specific IC50 values for this compound against a comprehensive panel of HDAC isoforms are not always available in a single study, the data for its close analog, Trapoxin A, and other synthetic derivatives provide valuable insights into its activity profile.

| Inhibitor | HDAC Isoform | IC50 (nM) | Notes |

| Trapoxin A | HDAC11 | 94.4 ± 22.4 | Determined using an in vitro enzymatic assay.[5][6] |

| TD034 (Trapoxin A Analog) | HDAC11 | 5.1 ± 1.1 | A synthetic analog demonstrating significantly increased potency against HDAC11.[5][6] |

| CHAP1 (this compound Analog) | HDAC1 | ~1.9 | A hybrid compound of this compound and Trichostatin A. |

| Trapoxin A | HDAC8 | Kd = 3 ± 1 nM | Dissociation constant determined by isothermal titration calorimetry, indicating tight binding.[4] |

Key Experimental Protocols

In Vitro HDAC Inhibition Assay

This assay is fundamental to determining the potency of HDAC inhibitors like this compound.

Objective: To measure the concentration of this compound required to inhibit 50% of the activity of a specific HDAC isoform (IC50).

Methodology:

-

Enzyme and Substrate Preparation:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, etc.) is purified.

-

A fluorogenic HDAC substrate (e.g., a peptide containing an acetylated lysine residue) is prepared.

-

-

Assay Reaction:

-

The HDAC enzyme is incubated with varying concentrations of this compound in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

The reaction is initiated by the addition of the fluorogenic substrate.

-

The mixture is incubated at 37°C for a defined period (e.g., 60 minutes).

-

-

Development and Detection:

-

A developer solution is added to the reaction mixture. This solution contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

The fluorescence intensity is plotted against the logarithm of the this compound concentration.

-

The IC50 value is calculated by fitting the data to a dose-response curve.

-

Workflow for an in vitro HDAC inhibition assay.

Histone Acetylation Analysis by Acid-Urea-Triton (AUT) Polyacrylamide Gel Electrophoresis

This technique is used to visualize the increase in histone acetylation in cells treated with HDAC inhibitors.

Objective: To separate histone isoforms based on their level of acetylation.

Methodology:

-

Histone Extraction:

-

Cells are treated with this compound or a vehicle control.

-

Nuclei are isolated, and histones are extracted using an acid extraction protocol (e.g., with 0.4 N H2SO4).

-

-

Gel Preparation:

-

An AUT polyacrylamide gel is prepared. The key components are:

-

Acetic Acid and Urea: To denature the histones and separate them based on charge and size.

-

Triton X-100: A non-ionic detergent that binds to hydrophobic regions of histones, allowing for the separation of different histone variants.

-

-

-

Electrophoresis:

-

The extracted histone samples are loaded onto the AUT gel.

-

Electrophoresis is performed at a constant voltage until the desired separation is achieved. The running buffer typically contains acetic acid and glycine.

-

-

Staining and Visualization:

-

The gel is stained with a protein stain such as Coomassie Brilliant Blue.

-

Hyperacetylated histones will migrate slower in the gel due to the neutralization of the positive charge of lysine residues, resulting in a characteristic laddering pattern.

-

Workflow for histone acetylation analysis by AUT-PAGE.

Affinity Purification of HDACs using a Trapoxin-Based Matrix

This method is used to isolate and identify HDACs and their associated proteins from cell extracts.

Objective: To purify HDACs from a complex protein mixture using the high affinity of this compound for these enzymes.

Methodology:

-

Preparation of Affinity Matrix:

-

A Trapoxin analog is chemically synthesized with a linker arm that allows for its covalent attachment to a solid support, such as agarose beads.

-

-

Preparation of Cell Lysate:

-

Cells or tissues are lysed in a buffer that preserves protein-protein interactions.

-

-

Affinity Chromatography:

-

The cell lysate is incubated with the Trapoxin-affinity matrix. HDACs and their associated proteins will bind to the immobilized Trapoxin.

-

The matrix is washed extensively with a buffer to remove non-specifically bound proteins.

-

-

Elution:

-

The bound proteins are eluted from the matrix. This can be achieved by:

-

Changing the pH or salt concentration of the buffer.

-

Using a competitive inhibitor to displace the bound proteins.

-

Using a denaturing agent like SDS.

-

-

-

Analysis of Eluted Proteins:

-

The eluted proteins are analyzed by SDS-PAGE, followed by protein staining or Western blotting with antibodies against specific HDACs or associated proteins.

-

References

- 1. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Drug-induced histone eviction from open chromatin contributes to the chemotherapeutic effects of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding of the Microbial Cyclic Tetrapeptide Trapoxin A to the Class I Histone Deacetylase HDAC8 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trapoxin A Analogue as a Selective Nanomolar Inhibitor of HDAC11 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Discovery and Origin of Trapoxin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trapoxin B, a potent cyclotetrapeptide histone deacetylase (HDAC) inhibitor, has garnered significant interest in the scientific community for its profound effects on cell cycle regulation and apoptosis. This technical guide provides a comprehensive overview of the discovery, origin, and biological activity of this compound. It includes detailed experimental protocols for its isolation and characterization, quantitative data on its inhibitory activity against various HDAC isoforms, and an exploration of the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, epigenetics, and drug development.

Discovery and Origin

This compound was first isolated from the culture broth of the filamentous fungus Helicoma ambiens RF-1023.[1][2] The discovery was the result of a screening program aimed at identifying novel antitumor agents. Structurally, this compound is a cyclic tetrapeptide, specifically cyclo[(S)-phenylalanyl-(S)-phenylalanyl-(R)-prolyl-2-amino-8-oxo-9,10-epoxydecanoyl-]. Its unique structure, particularly the α,β-epoxyketone side chain, is crucial for its biological activity.

Isolation and Purification of this compound from Helicoma ambiens

While the seminal literature provides a general overview of the isolation process, a detailed, step-by-step protocol for the purification of this compound from the culture broth of Helicoma ambiens is outlined below, based on established methods for natural product isolation.

Experimental Protocol: Isolation and Purification of this compound

-

Fermentation: Helicoma ambiens RF-1023 is cultured in a suitable liquid medium under optimal conditions for the production of secondary metabolites. The fermentation is typically carried out for several days to allow for sufficient accumulation of this compound in the culture broth.

-

Extraction: The culture broth is separated from the mycelia by filtration. The filtrate is then extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition this compound and other lipophilic metabolites into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:

-

Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of hexane and ethyl acetate, to separate compounds based on polarity.

-

Reversed-Phase High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC using a C18 column and a gradient of acetonitrile in water.

-

-

Crystallization: The purified this compound is crystallized from a suitable solvent system to obtain a pure crystalline compound.

-

Structural Elucidation: The structure of the isolated compound is confirmed using a combination of spectroscopic methods, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography.

Mechanism of Action: Histone Deacetylase Inhibition

This compound exerts its biological effects primarily through the potent and largely irreversible inhibition of histone deacetylases (HDACs).[3] HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone and non-histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound causes hyperacetylation of histones, which results in a more relaxed chromatin structure, allowing for the transcription of genes that are often silenced in cancer cells, including tumor suppressor genes.

The irreversible nature of this compound's inhibition is attributed to its α,β-epoxyketone moiety, which is thought to covalently bind to a nucleophilic residue in the active site of the enzyme.[3] However, some studies suggest a tight-binding, reversible inhibition mechanism for its analogue, Trapoxin A, particularly with HDAC8.[3]

Quantitative Analysis of HDAC Inhibition

The inhibitory potency of this compound and its analogues has been evaluated against various HDAC isoforms. The following table summarizes the available IC50 values.

| Compound | HDAC Isoform | IC50 (nM) | Reference |

| Trapoxin A | HDAC1 | Subnanomolar | [4] |

| HDAC6 | 360 - 40,000 | [4] | |

| HDAC8 | Kd = 3 ± 1 | [3] | |

| HDAC11 | 94.4 ± 22.4 | [5] | |

| CHAP1 (this compound analogue) | HDAC1 | ~1.9 | [4] |

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol is a generalized procedure for determining the IC50 values of this compound against various HDAC isoforms.

-

Reagents and Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8).

-

Fluorogenic HDAC substrate (e.g., Fluor de Lys®-SIRT1/HDAC8 Substrate).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Developer solution (e.g., containing trichostatin A and trypsin).

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

96-well black microplates.

-

Fluorometric plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the HDAC enzyme and the this compound dilutions (or vehicle control).

-

Incubate the plate at 37°C for a specified pre-incubation time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a specified reaction time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate the plate at room temperature for a specified development time (e.g., 15 minutes) to allow for the generation of the fluorescent signal.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all readings.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Effects and Signaling Pathways

This compound's inhibition of HDACs leads to a cascade of cellular events, primarily impacting cell cycle progression and apoptosis.

Cell Cycle Arrest

A hallmark of this compound's activity is the induction of cell cycle arrest, often in the G1 and G2/M phases.[6] This is largely mediated by the transcriptional activation of the cyclin-dependent kinase inhibitor p21 (also known as WAF1/CIP1).[6][7] p21 is a key tumor suppressor protein that binds to and inhibits the activity of cyclin-CDK complexes, thereby preventing the cell from progressing through the cell cycle.

Caption: this compound-induced cell cycle arrest pathway.

Apoptosis Induction

In addition to cell cycle arrest, this compound can induce apoptosis, or programmed cell death, in various cancer cell lines. The induction of apoptosis by HDAC inhibitors is a complex process that can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8] HDAC inhibition can lead to the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), thereby shifting the cellular balance towards apoptosis.[8][9]

Caption: Intrinsic pathway of apoptosis induced by this compound.

Cell Viability Assay

The cytotoxic effects of this compound on cancer cells can be quantified using various cell viability assays, such as the MTT assay.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Culture: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value of this compound.

Conclusion and Future Perspectives

This compound, a natural product derived from the fungus Helicoma ambiens, is a potent inhibitor of histone deacetylases with significant antitumor activity. Its ability to induce cell cycle arrest and apoptosis in cancer cells has made it a valuable tool for studying the role of histone acetylation in cellular processes and a lead compound for the development of novel anticancer therapeutics. Further research into the isoform selectivity of this compound and its analogues, as well as a deeper understanding of the complex signaling networks it modulates, will be crucial for the clinical translation of this promising class of compounds. The detailed protocols and data presented in this technical guide are intended to facilitate these future research endeavors.

References

- 1. Total Synthesis of Trapoxin A, a Fungal HDAC Inhibitor from Helicoma ambiens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trapoxin A | Prof. Dr. Uli Kazmaier | Universität des Saarlandes [uni-saarland.de]

- 3. Binding of the Microbial Cyclic Tetrapeptide Trapoxin A to the Class I Histone Deacetylase HDAC8 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trapoxin A Analogue as a Selective Nanomolar Inhibitor of HDAC11 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone deacetylase inhibitors all induce p21 but differentially cause tubulin acetylation, mitotic arrest, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Phosphorylation Switch Regulates the Transcriptional Activation of Cell Cycle Regulator p21 by Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cellmolbiol.org [cellmolbiol.org]

- 9. scienceopen.com [scienceopen.com]

Trapoxin B: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trapoxin B is a potent, naturally occurring cyclic tetrapeptide that belongs to the α-epoxy ketone class of histone deacetylase (HDAC) inhibitors.[1] Isolated from the fungus Helicoma ambiens, this compound and its analogs have garnered significant interest in the scientific community for their profound effects on cell cycle regulation, differentiation, and apoptosis.[2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology, epigenetics, and drug discovery.

Core Concepts: Histone Deacetylases and Their Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histone and non-histone proteins.[3][4] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and generally resulting in transcriptional repression.[5] The 18 known human HDACs are categorized into four classes based on their homology to yeast proteins.[4]

-

Class I: HDAC1, HDAC2, HDAC3, and HDAC8

-

Class IIa: HDAC4, HDAC5, HDAC7, and HDAC9

-

Class IIb: HDAC6 and HDAC10

-

Class IV: HDAC11

HDAC inhibitors, such as this compound, block the activity of these enzymes, leading to hyperacetylation of histones and other proteins. This, in turn, results in a more relaxed chromatin structure, facilitating the transcription of various genes, including tumor suppressor genes.[5]

This compound: A Closer Look

Chemical Structure and Class

This compound is a macrocyclic peptide characterized by the presence of an α-epoxy ketone functional group. This moiety is critical for its mechanism of action.[2]

Mechanism of Action

This compound is an irreversible inhibitor of Class I HDACs.[6] Its α-epoxy ketone warhead is believed to act as an alkylating agent, forming a covalent bond with amino acid residues within the active site of the enzyme.[2] This irreversible binding permanently inactivates the HDAC enzyme.

Quantitative Data: Inhibitory Activity of Trapoxins

The following tables summarize the available quantitative data on the inhibitory potency of Trapoxin A and B against various HDAC isoforms. Data for the closely related Trapoxin A is included for comparative purposes, given the limited specific data for this compound against a full panel of HDACs.

Table 1: IC50 Values of Trapoxin A and B against Select HDAC Isoforms

| Compound | HDAC1 (nM) | HDAC6 (nM) |

| Trapoxin A | Subnanomolar | 360 - 40,000 |

| This compound | Subnanomolar | 360 - 40,000 |

Data sourced from a study by Furumai et al. (2001), which indicates that while potent against HDAC1, both Trapoxin A and B show significantly weaker activity against HDAC6.

Table 2: Inhibitory Activity of Trapoxin A and its Analog TD034 against HDAC11

| Compound | IC50 (nM) |

| Trapoxin A | 94.4 ± 22.4 |

| TD034 (Trapoxin A Analog) | 5.1 ± 1.1 |

Data from Ho et al. (2023) highlights the development of Trapoxin A analogs with enhanced potency and selectivity for HDAC11.[1][3]

Signaling Pathways Modulated by this compound

HDAC inhibitors, including this compound, exert their cellular effects by modulating a variety of signaling pathways. The primary mechanisms involve the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest

A key effect of HDAC inhibition is the upregulation of the cyclin-dependent kinase inhibitor p21 (also known as WAF1/CIP1).[7] Increased p21 expression leads to the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This results in cell cycle arrest, most commonly in the G1 or G2/M phase, preventing cancer cell proliferation.[7][8]

Apoptosis Induction

This compound and other HDAC inhibitors can induce programmed cell death (apoptosis) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9]

-

Intrinsic Pathway: HDAC inhibition can lead to the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[10] This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases.[9]

-

Extrinsic Pathway: HDAC inhibitors can also increase the expression of death receptors (e.g., FAS, DR4, DR5) and their ligands (e.g., FASL, TRAIL) on the surface of cancer cells, making them more susceptible to apoptosis initiated by the immune system or therapeutic agents.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy and mechanism of action of HDAC inhibitors like this compound.

HDAC Activity Assay (Fluorometric)

This assay measures the enzymatic activity of HDACs and the inhibitory potential of compounds like this compound.

Principle: A fluorogenic HDAC substrate, typically an acetylated peptide linked to a fluorescent molecule, is used. In the presence of HDACs, the acetyl group is removed, making the peptide susceptible to a developer enzyme that cleaves the peptide and releases the fluorescent molecule. The resulting fluorescence is proportional to HDAC activity.

Protocol:

-

Reagent Preparation:

-

Prepare HDAC Assay Buffer.

-

Dilute the fluorogenic HDAC substrate and developer solution according to the manufacturer's instructions.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.

-

-

Assay Procedure:

-

Add HDAC enzyme to each well of a 96-well microplate.

-

Add the serially diluted this compound or vehicle control to the respective wells.

-

Initiate the reaction by adding the diluted HDAC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate at room temperature for 10-15 minutes.

-

-

Data Acquisition:

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Calculate the percentage of HDAC inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

-

Solubilization:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value of this compound.

-

Western Blotting for Histone Acetylation

This technique is used to detect changes in the acetylation status of histones following treatment with this compound.

Protocol:

-

Cell Lysis and Protein Extraction:

-

Treat cells with this compound for a specified time.

-

Lyse the cells and extract total protein or nuclear proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) and a loading control antibody (e.g., anti-Histone H3 or anti-β-actin).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection:

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Analysis:

-

Quantify the band intensities and normalize the acetylated histone signal to the loading control.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

Protocol:

-

Cell Treatment and Harvesting:

-

Treat cells with this compound for the desired duration.

-

Harvest the cells by trypsinization and wash with PBS.

-

-

Fixation:

-

Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

-

Staining:

-

Wash the fixed cells and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.

-

-

Data Analysis:

-

Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion

This compound stands out as a powerful tool for studying the roles of HDACs in cellular processes and as a potential lead compound in the development of novel anticancer therapies. Its irreversible mechanism of action and its ability to modulate critical signaling pathways involved in cell cycle control and apoptosis underscore its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate the biological activities of this compound and to explore its applications in drug discovery and development. As our understanding of the specific roles of different HDAC isoforms continues to grow, the development of isoform-selective inhibitors based on the Trapoxin scaffold may pave the way for more targeted and effective cancer treatments.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oncogenic activation of the PI3K/Akt pathway promotes cellular glucose uptake by downregulating the expression of thioredoxin-interacting protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trapoxin A Analogue as a Selective Nanomolar Inhibitor of HDAC11 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HDACiDB: a database for histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Binding of the Microbial Cyclic Tetrapeptide Trapoxin A to the Class I Histone Deacetylase HDAC8 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Incompatible effects of p53 and HDAC inhibition on p21 expression and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Apoptotic and autophagic cell death induced by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cellmolbiol.org [cellmolbiol.org]

An In-depth Technical Guide to the Biochemical Properties of Trapoxin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trapoxin B is a potent, naturally occurring cyclic tetrapeptide that has garnered significant interest in the scientific community for its profound effects on cellular processes. As a member of the α-epoxyketone class of natural products, this compound is primarily recognized for its robust inhibition of histone deacetylases (HDACs), a class of enzymes pivotal in the epigenetic regulation of gene expression. This technical guide provides a comprehensive overview of the biochemical properties of this compound, its mechanism of action, and its impact on key cellular pathways, making it a valuable resource for researchers in oncology, cell biology, and drug development.

Core Biochemical Properties and Mechanism of Action

This compound exerts its biological effects predominantly through the irreversible inhibition of Class I histone deacetylases.[1] This inhibition leads to the hyperacetylation of histone proteins, resulting in a more relaxed chromatin structure and altered gene expression.[1] The α-epoxyketone moiety within the structure of this compound is crucial for its inhibitory activity, as it is thought to alkylate a critical residue within the active site of the enzyme.[1] However, for some HDAC isoforms, the inhibition may be reversible.

Quantitative Inhibition Data

The inhibitory potency of Trapoxins against various HDAC isoforms has been a subject of intense study. While specific IC50 values for this compound across all HDAC isoforms are not extensively documented in publicly available literature, data for the closely related analog, Trapoxin A, provides valuable insights into its activity profile.

| Inhibitor | Target HDAC Isoform | IC50 / Kᵢ | Reference |

| Trapoxin A | HDAC11 | IC50: 94.4 ± 22.4 nM | [2] |

| Trapoxin A | HDAC11 | IC50: 170 nM, Kᵢ: 24 nM | [3] |

| Trapoxin A | HDAC8 | Kd: 3 ± 1 nM | [4] |

| Trapoxin Analogue (TD034) | HDAC11 | IC50: 5.1 ± 1.1 nM | [2] |

| This compound Analogue | HDAC11 | Kᵢ: 2.1 nM | [5] |

Note: IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Kᵢ (inhibition constant) and Kd (dissociation constant) are measures of the inhibitor's binding affinity. Lower values indicate higher potency. Trapoxin A is a potent inhibitor of Class I HDACs, while showing weaker inhibition against Class IIb HDAC6.[6]

Effects on Cellular Processes

The inhibition of HDACs by this compound triggers a cascade of cellular events, primarily impacting cell cycle progression and apoptosis.

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at the G1 and G2/M phases. A key mechanism underlying this effect is the upregulation of the cyclin-dependent kinase inhibitor p21. Increased p21 expression leads to the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This, in turn, can lead to a decrease in the levels of proteins like cyclin A, which are necessary for the S and G2/M phases.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, primarily through the intrinsic (mitochondrial) pathway. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Puma, Noxa). HDAC inhibitors, including this compound, are known to shift the balance towards apoptosis by downregulating anti-apoptotic proteins and/or upregulating pro-apoptotic proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biochemical properties of this compound.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This assay measures the ability of this compound to inhibit the activity of a specific HDAC isoform in a cell-free system.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC8)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

This compound stock solution (in DMSO)

-

HDAC Developer (containing a protease like trypsin)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. A suggested starting concentration range is 1 nM to 10 µM.

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

Diluted this compound or vehicle control (DMSO)

-

Recombinant HDAC enzyme

-

-

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction and develop the fluorescent signal by adding the HDAC Developer to each well.

-

Incubate at room temperature for 15-20 minutes.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).[7][8]

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of this compound on the metabolic activity of living cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HeLa, Jurkat)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium. A suggested concentration range for initial experiments is 10 nM to 100 µM.

-

Remove the old medium and treat the cells with the various concentrations of this compound or vehicle control (DMSO).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9][10]

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Histone Acetylation, p21, and Cyclin A

This technique is used to detect changes in the levels of specific proteins in cells treated with this compound.

Materials:

-

Cancer cell lines

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-p21, anti-Cyclin A, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture dishes and treat with various concentrations of this compound (e.g., 100 nM to 1 µM) or vehicle control for a specified time (e.g., 24 hours).

-

Harvest the cells and lyse them using lysis buffer on ice.

-

Determine the protein concentration of each lysate using a protein assay kit.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-PAGE. For histones, a higher percentage gel (e.g., 15%) is recommended for better resolution.[11][12]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST (Tris-buffered saline with Tween 20).

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities relative to the loading control to determine the changes in protein expression.

Signaling Pathways and Experimental Workflows

Visual representations of the complex biological processes affected by this compound can aid in understanding its mechanism of action.

Caption: Mechanism of HDAC Inhibition by this compound.

Caption: this compound-induced Cell Cycle Arrest Pathway.

Caption: this compound-induced Intrinsic Apoptosis Pathway.

Caption: General Workflow for Western Blot Analysis.

Conclusion

This compound stands out as a powerful biochemical tool for studying the roles of histone deacetylases in cellular function and disease. Its ability to potently and, in many cases, irreversibly inhibit Class I HDACs leads to significant alterations in gene expression, culminating in cell cycle arrest and apoptosis. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of this compound and other HDAC inhibitors in various pathological contexts, particularly in the field of oncology. As research progresses, a deeper understanding of the isoform-specific effects of this compound will be crucial for the development of more targeted and effective therapeutic strategies.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Trapoxin A Analogue as a Selective Nanomolar Inhibitor of HDAC11 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding of the Microbial Cyclic Tetrapeptide Trapoxin A to the Class I Histone Deacetylase HDAC8 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pnas.org [pnas.org]

- 7. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. broadpharm.com [broadpharm.com]

- 11. Sequential Establishment of Marks on Soluble Histones H3 and H4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

Trapoxin B: A Technical Guide to its Molecular Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trapoxin B is a potent, naturally occurring cyclic tetrapeptide that has garnered significant interest in the scientific community for its profound biological activities. As a member of the trapoxin family of compounds, it is recognized primarily for its irreversible inhibition of histone deacetylases (HDACs), a class of enzymes crucial to the regulation of gene expression. This technical guide provides an in-depth overview of the molecular structure of this compound, its mechanism of action, and its effects on cellular processes, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Molecular Structure and Properties

This compound is a complex macrocyclic molecule with a distinct chemical architecture that is fundamental to its biological function.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₄₀N₄O₆ | [1][2] |

| Molecular Weight | 588.69 g/mol | [1][2] |

| IUPAC Name | (3S,6S,9S,12R)-3,6-dibenzyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone | [2] |

| SMILES | C1C[C@@H]2C(=O)N--INVALID-LINK--N--INVALID-LINK--N2C1)CC3=CC=CC=C3)CC4=CC=CC=C4">C@HCCCCCC(=O)[C@@H]5CO5 | [2] |

The core structure of this compound is a cyclic tetrapeptide, which includes a unique amino acid residue containing an epoxide functional group. This epoxide is critical for its mechanism of irreversible HDAC inhibition.[3]

Biological Activity: Histone Deacetylase Inhibition

This compound exerts its biological effects primarily through the potent and irreversible inhibition of histone deacetylases (HDACs).[3] HDACs are a family of enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins, leading to a more condensed chromatin structure and generally transcriptional repression.

Mechanism of Action: The inhibitory activity of this compound is attributed to its α,β-epoxyketone moiety.[3] This functional group is believed to covalently bind to a nucleophilic residue within the active site of the HDAC enzyme, leading to its irreversible inactivation.[3] By inhibiting HDACs, this compound causes an accumulation of acetylated histones, a state referred to as histone hyperacetylation.[3] This "opening" of the chromatin structure allows for the transcription of genes that are normally silenced, leading to various cellular responses including cell cycle arrest, differentiation, and apoptosis.[3]

Potency and Selectivity: While comprehensive isoform-specific IC50 values for this compound are not readily available in a single public source, data from its closely related analog, Trapoxin A, and other derivatives provide strong evidence of its high potency, particularly against Class I HDACs.

| Compound | Target HDAC | Potency (IC₅₀/Kᵢ/Kₐ) | Reference |

| Trapoxin A | HDAC11 | IC₅₀ = 94.4 ± 22.4 nM | [4] |

| Trapoxin A | HDAC8 | Kₐ = 3 ± 1 nM | |

| This compound Analog 1 | HDAC11 | Kᵢ = 4.7 nM | [5] |

| This compound Analog 2 | HDAC11 | Kᵢ = 2.1 nM | [5] |

These values indicate that trapoxins are potent inhibitors in the nanomolar range. It is generally understood that this compound is a potent inhibitor of Class I HDACs.[5]

Key Cellular Effects and Signaling Pathways

The inhibition of HDACs by this compound triggers a cascade of downstream cellular events, primarily impacting cell cycle progression and apoptosis.

Cell Cycle Arrest

By inducing histone hyperacetylation, this compound can lead to the transcriptional activation of cyclin-dependent kinase inhibitors (CKIs) such as p21WAF1/CIP1. The p53 tumor suppressor protein, a key regulator of the cell cycle, can be activated in response to cellular stress, including that induced by HDAC inhibitors. Activated p53 promotes the transcription of the CDKN1A gene, which encodes the p21 protein. p21 then binds to and inhibits cyclin-CDK complexes, which are essential for cell cycle progression, leading to an arrest, typically at the G1/S or G2/M phase.[6]

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. The underlying mechanism involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. HDAC inhibition can lead to the upregulation of pro-apoptotic proteins and/or the downregulation of anti-apoptotic proteins.

For instance, histone hyperacetylation can increase the expression of pro-apoptotic Bcl-2 family members like Bax and Bak, while decreasing the expression of anti-apoptotic members like Bcl-2 and Bcl-xL. This shift in the balance between pro- and anti-apoptotic proteins leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[7]

Experimental Protocols

In Vitro HDAC Activity Assay (Fluorometric)

This protocol describes a general method for determining the inhibitory activity of this compound on HDAC enzymes using a fluorogenic substrate.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, etc.)

-

This compound stock solution (in DMSO)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®, Boc-Lys(Ac)-AMC)

-

Developer solution (containing a protease that cleaves the deacetylated substrate)

-

96-well black microplate

-

Microplate reader with fluorescence capabilities (Ex/Em appropriate for the substrate)

Procedure:

-

Prepare serial dilutions of this compound in HDAC Assay Buffer.

-

In a 96-well black microplate, add the diluted this compound or vehicle control (DMSO) to the appropriate wells.

-

Add the recombinant HDAC enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

-

Stop the enzymatic reaction by adding the developer solution to each well.

-

Incubate the plate at room temperature for 10-15 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Western Blot Analysis of Histone Acetylation

This protocol outlines the steps to assess the effect of this compound on histone acetylation levels in cultured cells.

Materials:

-

Cultured cells of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels (high percentage, e.g., 15% or 4-20% gradient)

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a desired time period (e.g., 6-24 hours).

-

Harvest the cells and lyse them using cell lysis buffer.

-

Quantify the protein concentration of the cell lysates.

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the acetylated histone of interest overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

For a loading control, the membrane can be stripped and re-probed with an antibody against a total histone protein.

Conclusion

This compound is a powerful tool for studying the roles of histone deacetylases in various biological processes. Its potent and irreversible inhibitory activity makes it a valuable chemical probe for elucidating the downstream consequences of HDAC inhibition. The information provided in this technical guide serves as a comprehensive resource for researchers and scientists working in the fields of epigenetics, cancer biology, and drug development, enabling a deeper understanding of this compound's molecular characteristics and biological functions. Further research into the isoform selectivity of this compound and its detailed effects on a wider range of signaling pathways will continue to expand its potential applications in both basic research and therapeutic development.

References

- 1. In vitro assays for the determination of histone deacetylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Trapoxin, an antitumor cyclic tetrapeptide, is an irreversible inhibitor of mammalian histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trapoxin A Analogue as a Selective Nanomolar Inhibitor of HDAC11 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Cell cycle regulation: p53-p21-RB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bosterbio.com [bosterbio.com]

Early Research on Trapoxin B: A Technical Guide to its Core Mechanisms and Experimental Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trapoxin B, a cyclic tetrapeptide isolated from the fungus Helicoma ambiens, emerged in early cancer research as a potent inducer of morphological reversion in transformed cells. Initial studies rapidly pinpointed its mechanism of action to the irreversible inhibition of histone deacetylases (HDACs), a class of enzymes crucial for the epigenetic regulation of gene expression. This discovery positioned this compound as a valuable chemical probe for dissecting the role of histone acetylation in cellular processes and as a foundational molecule in the development of HDAC inhibitors as a therapeutic class. This technical guide provides an in-depth overview of the seminal research on this compound, focusing on its biochemical activity, effects on cell cycle progression, and the experimental methodologies used in its early characterization.

Core Mechanism of Action: Irreversible Histone Deacetylase Inhibition

Early investigations revealed that this compound exerts its biological effects by directly targeting and inhibiting histone deacetylases. Unlike many other inhibitors, this compound was found to be an irreversible inhibitor of class I HDACs.[1] This irreversible nature is attributed to its α,β-epoxyketone moiety, which was hypothesized to form a covalent bond with a nucleophilic residue within the active site of the enzyme.[2] The critical role of this functional group was demonstrated by the observation that reduction of the epoxide group resulted in a complete loss of inhibitory activity.[2]

The inhibition of HDACs by this compound leads to the accumulation of acetylated histones within the cell. This hyperacetylation of core histones, particularly H3 and H4, neutralizes the positive charge of lysine residues, thereby weakening the interaction between histones and DNA. This "opening" of the chromatin structure allows for the transcriptional activation of previously silenced genes, including key regulators of cell cycle progression and differentiation.

Caption: A typical workflow for an in vitro HDAC activity assay.

Analysis of Histone Acetylation by Western Blot

This protocol outlines the steps to assess the effect of this compound on the acetylation status of cellular histones.

1. Reagents and Buffers:

-

Cell Lysis Buffer: RIPA buffer or a buffer containing Triton X-100 and protease/phosphatase inhibitors.

-

Acid Extraction Buffer (for histone enrichment): 0.2 N HCl.

-

Neutralization Buffer: 1 M NaOH.

-

Laemmli Sample Buffer (4X).

-

SDS-PAGE Gels: 15% polyacrylamide gels are recommended for good resolution of low molecular weight histones. *[3] Transfer Buffer: Tris-Glycine buffer with 20% methanol.

-

Membrane: PVDF or nitrocellulose (0.22 µm pore size is optimal for small proteins like histones). *[3] Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20). *[3] Primary Antibodies: Anti-acetyl-Histone H3, Anti-acetyl-Histone H4, and a loading control antibody (e.g., Anti-total Histone H3 or Anti-β-actin).

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

2. Procedure:

-

Culture cells to 70-80% confluency and treat with various concentrations of this compound or vehicle control for the desired time.

-

Harvest cells and perform histone extraction, typically using an acid extraction method to enrich for basic histone proteins. 3[3]. Neutralize the acid extract and determine the protein concentration.

-

Prepare protein samples with Laemmli buffer, boil, and load onto a 15% SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C with gentle agitation.

-

Wash the membrane extensively with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL detection reagent and visualize the protein bands using an imaging system.

-

Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of flow cytometry to quantify the effects of this compound on cell cycle distribution.

1. Reagents and Buffers:

-

Phosphate-Buffered Saline (PBS).

-

Fixative: 70% ethanol, ice-cold.

-

Staining Solution: Propidium Iodide (PI) staining solution containing RNase A.

2. Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat cells with different concentrations of this compound or vehicle control for various time points (e.g., 24, 48 hours).

-

Harvest both adherent and floating cells, and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI/RNase A staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Gate the cell population to exclude debris and aggregates.

-

Acquire the fluorescence data for a sufficient number of events (e.g., 10,000-20,000 cells).

-

Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cellular Effects of this compound

Induction of Cell Cycle Arrest

A primary cellular consequence of HDAC inhibition by this compound is the induction of cell cycle arrest, predominantly at the G1 and G2/M phases. T[4]his cytostatic effect is a direct result of the altered gene expression profile caused by histone hyperacetylation. One of the key genes upregulated by this compound is CDKN1A, which encodes the cyclin-dependent kinase inhibitor p21.

[5]The p21 protein is a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK1. By inhibiting these kinases, p21 prevents the phosphorylation of key substrates required for progression through the G1/S and G2/M checkpoints, respectively. The induction of p21 can occur through both p53-dependent and p53-independent mechanisms, making this compound effective in a broad range of cancer cell types, irrespective of their p53 status.

Caption: Signaling pathway from this compound to cell cycle arrest.

Reversion of Transformed Phenotype

The initial discovery of this compound was based on its ability to induce a "flat" phenotype in v-sis-transformed NIH3T3 cells, essentially reverting their cancerous morphology to a more normal state. This effect is a manifestation of the profound changes in gene expression and cellular architecture resulting from HDAC inhibition.

Conclusion

The early research on this compound was instrumental in establishing the therapeutic potential of histone deacetylase inhibitors. Its potent and irreversible mechanism of action, coupled with its distinct effects on cell cycle progression and morphology, made it an invaluable tool for molecular and cellular biologists. The experimental frameworks developed to characterize this compound laid the groundwork for the evaluation of subsequent generations of HDAC inhibitors, many of which are now in clinical use for the treatment of various cancers. This guide serves as a technical resource, summarizing the foundational knowledge and methodologies that continue to be relevant in the ongoing exploration of epigenetic modulators in drug discovery.

References

- 1. Binding of the Microbial Cyclic Tetrapeptide Trapoxin A to the Class I Histone Deacetylase HDAC8 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trapoxin, an antitumor cyclic tetrapeptide, is an irreversible inhibitor of mammalian histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Phosphorylation Switch Regulates the Transcriptional Activation of Cell Cycle Regulator p21 by Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p21 in cancer: intricate networks and multiple activities - PMC [pmc.ncbi.nlm.nih.gov]

Cellular pathways regulated by Trapoxin B

An In-depth Technical Guide to the Cellular Pathways Regulated by Trapoxin B

Executive Summary

This compound is a potent, naturally occurring cyclic tetrapeptide that functions as a histone deacetylase (HDAC) inhibitor.[1][2] By irreversibly binding to and inhibiting primarily Class I histone deacetylases, this compound induces histone hyperacetylation, leading to the remodeling of chromatin and the altered expression of a multitude of genes.[1][3][4] This activity profoundly impacts critical cellular pathways, most notably leading to cell cycle arrest and the induction of apoptosis. These effects make this compound and its analogues significant tools for cancer research and potential therapeutic development. This document provides a detailed overview of the molecular mechanisms of this compound, the specific cellular pathways it regulates, quantitative data on its activity, and the experimental protocols used to elucidate these functions.

The Core Mechanism: Histone Deacetylase (HDAC) Inhibition

The primary molecular function of this compound is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone tails.[4] This deacetylation process leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.

This compound, a member of the α-epoxy ketone class of HDAC inhibitors, potently and often irreversibly inhibits HDAC activity.[3] The epoxyketone functional group is critical for this action, thought to alkylate a residue within the enzyme's active site.[1][3] However, structural studies on the related Trapoxin A with HDAC8 suggest an alternative mechanism of extremely tight, non-covalent binding where a gem-diolate is formed, mimicking the transition state of the deacetylation reaction.[5] By blocking HDACs, this compound prevents the removal of acetyl groups, leading to an accumulation of acetylated histones (histone hyperacetylation). This "opens" the chromatin structure, facilitating the expression of previously silenced genes, including critical regulators of the cell cycle and apoptosis.[1][4]

Key Cellular Pathways Regulated by this compound

The inhibition of HDACs by this compound triggers significant changes in two fundamental cellular processes: cell cycle progression and apoptosis.

Cell Cycle Arrest

A primary consequence of treating cancer cells with this compound is a halt in cell cycle progression.[1] The compound typically induces arrest at the G1 and G2 phases.[4] This is achieved by altering the expression of key cell cycle regulatory proteins.

The most prominent effect is the robust upregulation of the cyclin-dependent kinase inhibitor p21 (also known as p21Waf1/Cip1).[4][6] p21 binds to and inhibits cyclin-CDK complexes, which are essential for driving the cell through the G1/S and G2/M checkpoints. The induction of p21 is a direct result of histone hyperacetylation at its promoter region, leading to increased transcription. Concurrently, this compound treatment has been shown to decrease the expression of key cyclins, including cyclin A, cyclin D1, and cyclin E, further contributing to the cell cycle blockade.[4]

Induction of Apoptosis

HDAC inhibitors, including this compound, are well-documented inducers of apoptosis, or programmed cell death, particularly in transformed cells.[7] This is accomplished by shifting the balance between pro-apoptotic and anti-apoptotic proteins. The activation of apoptosis can proceed through two main pathways:

-

The Intrinsic (Mitochondrial) Pathway: this compound can induce the expression of pro-apoptotic Bcl-2 family members like Bax and Bak, while decreasing the expression of anti-apoptotic members such as Bcl-2 and Bcl-xL.[8] This shift disrupts the mitochondrial outer membrane, leading to the release of cytochrome c, which in turn activates the caspase cascade (via Apaf-1 and Caspase-9), culminating in cell death.

-

The Extrinsic (Death Receptor) Pathway: HDAC inhibition can also sensitize cells to apoptosis by upregulating the expression of death receptors like Fas and their corresponding ligands (e.g., FasL).[8][9] Binding of the ligand to the receptor initiates a signaling cascade that directly activates caspases (primarily Caspase-8), which then converge on the same executioner caspases as the intrinsic pathway.

Quantitative Data

The potency of this compound and its analogues is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) against specific HDAC isoforms.

| Compound | Target HDAC | IC50 / Ki | Notes |

| Trapoxin A | HDAC11 | IC50: 94.4 ± 22.4 nM | Serves as a baseline for analogue comparison.[10] |

| TD034 (Trapoxin A Analogue) | HDAC11 | IC50: 5.1 ± 1.1 nM | ~20-fold more potent than Trapoxin A.[10] |

| TD034 (Trapoxin A Analogue) | HDAC11 | Ki: 1.5 ± 0.3 nM | Determined by Morrison equation for tight-binding inhibitors.[11] |

| TD034 (Trapoxin A Analogue) | Other HDACs/SIRTs | No significant inhibition | Demonstrates high selectivity for HDAC11 over other isoforms tested.[10][11] |

| CHAP1 (Trapoxin/TSA Hybrid) | HDAC1 | Low nanomolar concentrations | A hybrid compound showing potent reversible inhibition.[4][12] |

Experimental Protocols

The following are detailed methodologies commonly employed to investigate the cellular effects of this compound.

Workflow for Analyzing this compound Effects

Cell Culture and Treatment

-

Cell Lines: HeLa, HEK293T, or A549 cells are commonly used.[4][10][13]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: this compound (or its analogues) is dissolved in a suitable solvent like DMSO. The final concentration used for cell treatment typically ranges from low nanomolar to micromolar, depending on the cell line and experimental endpoint (e.g., 50 nM Trapoxin A for histone acetylation analysis).[13] Cells are incubated with the compound for a specified duration (e.g., 3 to 24 hours).[4][10]

HDAC Enzyme Activity Assays

-

Principle: To measure the direct inhibitory effect of this compound on enzyme activity.

-

Protocol:

-

Purified recombinant human HDAC enzymes (e.g., HDAC11) are used.[10]

-

The enzyme is incubated with a fluorogenic substrate (e.g., Ac-ETDKmyr-AMC).

-

A serial dilution of the inhibitor (this compound or analogue) is added to the reaction.

-

The reaction is allowed to proceed for a set time at 37°C and then stopped.

-

The fluorescent signal from the deacetylated product is measured using a plate reader.

-

IC50 values are calculated by fitting the dose-response data to a suitable equation.[11]

-

Western Blot Analysis

-

Principle: To detect and quantify changes in the levels of specific proteins following treatment.

-

Protocol:

-

Treated and untreated cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight with primary antibodies against target proteins (e.g., acetylated-Histone H3, p21, Cyclin A, YAP1).[10][13] A loading control antibody (e.g., vinculin, β-actin) is also used.

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Flow Cytometry for Cell Cycle Analysis

-

Principle: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Protocol:

-

HeLa cells are treated with various concentrations of this compound for 24 hours.[4]

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

The DNA content of individual nuclei is analyzed using a flow cytometer.

-

The percentages of cells in G1, S, and G2/M phases are quantified based on the fluorescence intensity.[4]

-

Quantitative Real-Time PCR (qPCR)

-

Principle: To measure changes in the mRNA expression levels of target genes.

-

Protocol:

-

Total RNA is extracted from treated and untreated cells using a suitable kit (e.g., RNeasy Kit).

-

RNA is reverse transcribed into cDNA using a reverse transcriptase kit.[10]

-

qPCR is performed using a qPCR master mix (e.g., SYBR Green), cDNA template, and primers specific for target genes (e.g., CTGF, CYR61).[10]

-

The relative expression of target genes is calculated using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).

-

References

- 1. Trapoxin, an antitumor cyclic tetrapeptide, is an irreversible inhibitor of mammalian histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C33H40N4O6 | CID 395803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery, biological activity, synthesis and potential therapeutic utility of naturally occurring histone deacetylase inhibitors - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding of the Microbial Cyclic Tetrapeptide Trapoxin A to the Class I Histone Deacetylase HDAC8 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of CHAP31, this compound and HC-toxin based bicyclic tetrapeptides disulfide as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cellmolbiol.org [cellmolbiol.org]

- 9. mdpi.com [mdpi.com]

- 10. Trapoxin A Analogue as a Selective Nanomolar Inhibitor of HDAC11 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pnas.org [pnas.org]

- 13. chemrxiv.org [chemrxiv.org]

Trapoxin B: An In-depth Technical Guide to its Histone Deacetylase Binding Affinity and Cellular Impact

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trapoxin B, a cyclic tetrapeptide microbial metabolite, is a potent and largely irreversible inhibitor of histone deacetylases (HDACs). Its robust inhibitory activity has made it a valuable tool for studying the roles of HDACs in cellular processes and a foundational structure for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound's binding affinity for various HDAC isoforms, detailed experimental protocols for assessing this affinity, and an exploration of the key signaling pathways modulated by its inhibitory action.

Data Presentation: this compound Binding Affinity for HDACs

The following table summarizes the available quantitative data on the binding affinity of this compound and its close analog, Trapoxin A, for various human HDAC isoforms. It is important to note that a complete inhibitory profile for this compound across all HDAC classes is not fully available in the current literature. Data for Trapoxin A is included as a close structural and functional analog.

| HDAC Isoform | Class | Inhibitor | Affinity Metric | Value (nM) | Reference |

| HDAC1 | I | This compound | IC50 | Subnanomolar | [1] |

| HDAC2 | I | This compound | IC50 | Data Not Available | |

| HDAC3 | I | This compound | IC50 | Data Not Available | |

| HDAC4 | IIa | This compound | IC50 | Subnanomolar | [1] |

| HDAC5 | IIa | This compound | IC50 | Data Not Available | |

| HDAC6 | IIb | This compound | IC50 | Highly Resistant | [1] |

| HDAC7 | IIa | This compound | IC50 | Data Not Available | |

| HDAC8 | I | Trapoxin A | K_d_ | 3 ± 1 | |

| HDAC9 | IIa | This compound | IC50 | Data Not Available | |

| HDAC10 | IIb | This compound | IC50 | Data Not Available | |

| HDAC11 | IV | Trapoxin A | IC50 | 94.4 ± 22.4 | [2] |

Note: "Subnanomolar" indicates that the compound inhibits the enzyme at concentrations below 1 nM, though a precise value was not provided in the cited literature.[1] The high resistance of HDAC6 to this compound suggests a structural basis for selectivity among HDAC isoforms.[1]

Experimental Protocols: In Vitro HDAC Inhibition Assay (Fluorogenic)

This section details a standard fluorogenic assay protocol for determining the in vitro inhibitory activity of compounds like this compound against specific HDAC isoforms.

1. Principle:

This assay relies on a fluorogenic substrate, typically an acetylated lysine side chain linked to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC). In the presence of an active HDAC enzyme, the acetyl group is removed, allowing a developing enzyme (e.g., trypsin) to cleave the substrate and release the fluorophore, which can be quantified by measuring fluorescence intensity. An inhibitor will prevent this deacetylation, resulting in a lower fluorescence signal.

2. Materials:

-

Recombinant human HDAC enzyme (specific isoform of interest)

-